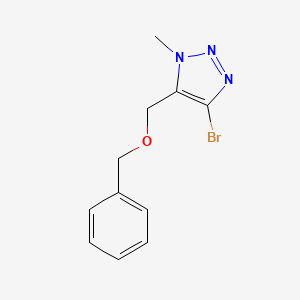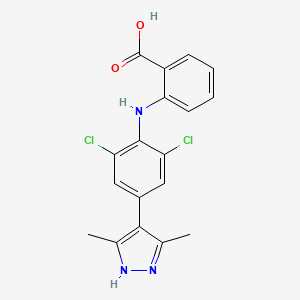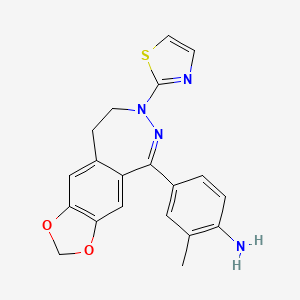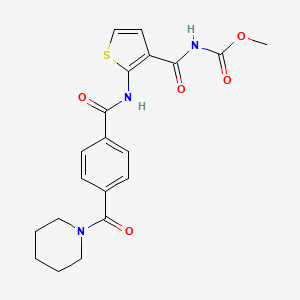![molecular formula C23H23NO6 B11932114 [(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)
[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylcorynoline is a bio-active isolate derived from the herb Corydalis bungeana. It is a benzophenanthridine alkaloid known for its various pharmacological properties, including anti-inflammatory and immunosuppressive effects. The compound has a chemical formula of C23H23NO6 and a molar mass of 409.438 g·mol−1 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Acetylcorynoline can be isolated from the ethanolic extract of Corydalis bungeana using column gel chromatography. The alkaloids are identified based on spectral analysis (UV, 1H-NMR, 13C-NMR) and physicochemical properties .
Industrial Production Methods: The industrial production of acetylcorynoline involves the extraction of the compound from Corydalis bungeana using a combination of solvent extraction and chromatographic techniques. The purity of the isolated compound is typically confirmed using high-performance liquid chromatography (HPLC) methods .
Analyse Des Réactions Chimiques
Types of Reactions: Acetylcorynoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Acetylcorynoline can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms of the compound .
Applications De Recherche Scientifique
Acetylcorynoline has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: Acetylcorynoline is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Mécanisme D'action
Acetylcorynoline exerts its effects by inhibiting the activation of IκB kinase and mitogen-activated protein kinase pathways. These pathways are crucial for the maturation and function of dendritic cells. By blocking these pathways, acetylcorynoline reduces the secretion of tumor necrosis factor-α, interleukin-6, and interleukin-12p70, thereby exerting its immunosuppressive effects .
Comparaison Avec Des Composés Similaires
Corynoline: Another alkaloid derived from Corydalis bungeana, known for its anti-inflammatory properties.
Chelidonine: A benzophenanthridine alkaloid with anti-cancer and anti-inflammatory activities.
Uniqueness: Acetylcorynoline is unique due to its specific inhibition of dendritic cell maturation and its potential use in treating autoimmune and inflammatory diseases. Its distinct molecular structure and specific biological targets set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C23H23NO6 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate |
InChI |
InChI=1S/C23H23NO6/c1-12(25)30-20-7-13-6-18-19(28-10-27-18)8-14(13)22-23(20,2)16-4-5-17-21(29-11-26-17)15(16)9-24(22)3/h4-6,8,20,22H,7,9-11H2,1-3H3/t20?,22-,23+/m1/s1 |
Clé InChI |
PUHCFWFODBLSAP-LQKDOSGMSA-N |
SMILES isomérique |
CC(=O)OC1CC2=CC3=C(C=C2[C@@H]4[C@]1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
SMILES canonique |
CC(=O)OC1CC2=CC3=C(C=C2C4C1(C5=C(CN4C)C6=C(C=C5)OCO6)C)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)

![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)

![3-[5-[(1S)-1-[bis(aziridin-1-yl)phosphoryloxy]ethyl]-2-nitrophenoxy]-N,N-dimethylbenzamide](/img/structure/B11932054.png)




![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)




